NVR 3-778 is a first-in-class small molecule classified as a capsid assembly modulator (CAM) with potent antiviral activity against the Hepatitis B virus (HBV). [, , ] It belongs to the sulfamoylbenzamide (SBA) class of CAMs, known as capsid activators. [] NVR 3-778 is a crucial research tool for investigating novel therapeutic approaches to achieve a functional cure for chronic HBV infection. [, , , ]
Although a detailed molecular structure analysis of NVR 3-778 is not available in the provided literature, its molecular structure can be deduced from its chemical name: 4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide. Computational modeling studies have investigated the binding characteristics of similar pyrrole-scaffold HBV capsid inhibitors, revealing that hydrophobic interactions play a major role in their binding to the HBV core protein. [] These findings suggest that NVR 3-778 might exhibit similar binding interactions, primarily driven by hydrophobic forces.
NVR 3-778 functions as a capsid assembly modulator, specifically targeting the HBV core protein. [, , ] It acts as a capsid activator, promoting the premature assembly of HBV capsids. [] This aberrant capsid formation disrupts viral replication by interfering with pregenomic RNA encapsidation and the production of both HBV DNA- and HBV RNA-containing particles. [, ] By targeting this essential step in the HBV life cycle, NVR 3-778 effectively inhibits viral replication.
NVR 3-778 has shown significant promise in preclinical and early clinical studies for its potential in treating chronic HBV infection. [, , , , , , , ] Key applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2